![molecular formula C16H18N4O2S2 B12605523 1H-Pyrazolo[4,3-b]pyridine, 1-(3-piperidinylmethyl)-3-(2-thienylsulfonyl)- CAS No. 651024-66-7](/img/structure/B12605523.png)
1H-Pyrazolo[4,3-b]pyridine, 1-(3-piperidinylmethyl)-3-(2-thienylsulfonyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrazolo[4,3-b]pyridine, 1-(3-piperidinylmethyl)-3-(2-thienylsulfonyl)- is a complex organic compound that belongs to the class of pyrazolopyridines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazolo[4,3-b]pyridine, 1-(3-piperidinylmethyl)-3-(2-thienylsulfonyl)- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the pyrazolopyridine core through cyclization of appropriate precursors.
Sulfonylation: Introduction of the thienylsulfonyl group using sulfonyl chloride derivatives under basic conditions.
Alkylation: Attachment of the piperidinylmethyl group through alkylation reactions using suitable alkyl halides.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Pyrazolo[4,3-b]pyridine, 1-(3-piperidinylmethyl)-3-(2-thienylsulfonyl)- can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of functional groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1H-Pyrazolo[4,3-b]pyridine, 1-(3-piperidinylmethyl)-3-(2-thienylsulfonyl)- involves interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibition of key enzymes involved in disease pathways.
Receptor Binding: Binding to specific receptors to modulate biological responses.
Signal Transduction: Interference with cellular signaling pathways to exert therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Pyrazolo[4,3-b]pyridine Derivatives: Other derivatives with different substituents on the pyrazolopyridine core.
Thienylsulfonyl Compounds: Compounds containing the thienylsulfonyl group with different core structures.
Piperidinylmethyl Compounds: Compounds with the piperidinylmethyl group attached to various cores.
Uniqueness
1H-Pyrazolo[4,3-b]pyridine, 1-(3-piperidinylmethyl)-3-(2-thienylsulfonyl)- is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to similar compounds.
Propriétés
Numéro CAS |
651024-66-7 |
|---|---|
Formule moléculaire |
C16H18N4O2S2 |
Poids moléculaire |
362.5 g/mol |
Nom IUPAC |
1-(piperidin-3-ylmethyl)-3-thiophen-2-ylsulfonylpyrazolo[4,3-b]pyridine |
InChI |
InChI=1S/C16H18N4O2S2/c21-24(22,14-6-3-9-23-14)16-15-13(5-2-8-18-15)20(19-16)11-12-4-1-7-17-10-12/h2-3,5-6,8-9,12,17H,1,4,7,10-11H2 |
Clé InChI |
QCGOGAZXFFWJNP-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CNC1)CN2C3=C(C(=N2)S(=O)(=O)C4=CC=CS4)N=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[3,5-Bis(trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B12605442.png)

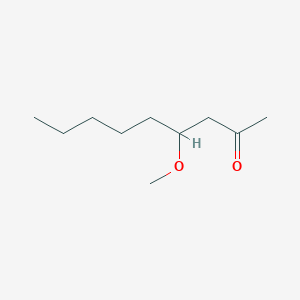
![Tributyl{5-[(3S)-3,7-dimethyloct-6-en-1-yl]thiophen-2-yl}stannane](/img/structure/B12605466.png)
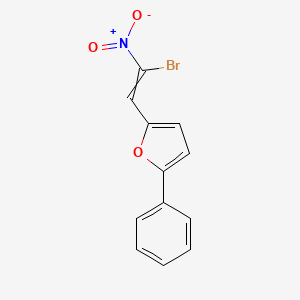
![N-[2-Hydroxy-1-(3-iodo-4-methoxyphenyl)ethyl]benzamide](/img/structure/B12605477.png)
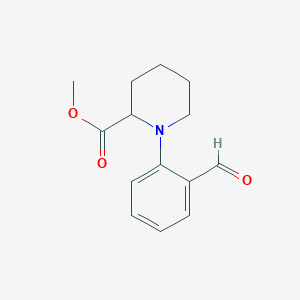
![Piperazine, 1-(9-anthracenylcarbonyl)-4-[5-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B12605485.png)
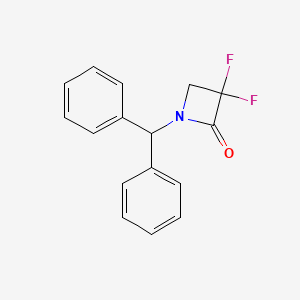
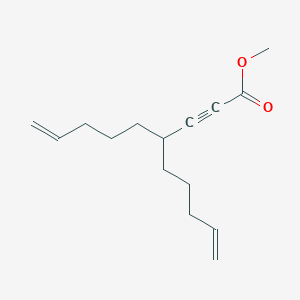
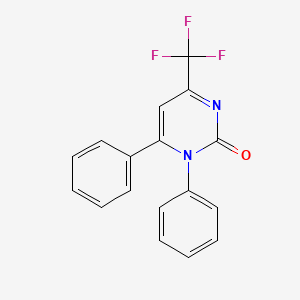
![Phenol, 3-[(1R,2R)-2-[(methylamino)methyl]cyclohexyl]-](/img/structure/B12605506.png)
![Cyclohexyl[4-(morpholin-4-ylcarbonyl)phenyl]methanone](/img/structure/B12605510.png)
![1-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}piperidine-2,6-dione](/img/structure/B12605515.png)
